1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a cyanomethyl group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyanomethyl Group: This step often involves the reaction of the piperidine derivative with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or carboxylic acid groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The cyanomethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
1-Methylpiperidine-4-carboxylic acid:
Piperidine-4-carboxamide: Features an amide group instead of a carboxylic acid group, altering its chemical properties and biological activity.
Uniqueness
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both a cyanomethyl group and a carboxylic acid group, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of chemical entities.
Biological Activity
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring, a cyanomethyl group, and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various bioactive molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C8H12ClN3O2
- Molecular Weight : 203.65 g/mol
- CAS Number : 1426290-75-6
The compound's structure allows for multiple interactions with biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of both the cyanomethyl and carboxylic acid groups enables the compound to participate in hydrogen bonding and electrostatic interactions. These interactions can enhance binding affinity and specificity towards enzymes or receptors involved in various physiological processes.
Biological Activity
This compound has shown potential in several areas:
- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system (CNS). Its structural features facilitate the design of new drugs with improved efficacy and selectivity.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, potentially modulating their activity. For example, its structural similarity to known enzyme inhibitors suggests it may be effective against certain targets within metabolic pathways.
- Receptor Ligands : The compound's ability to form stable interactions with receptors makes it a candidate for developing ligands that can selectively bind to biological receptors, influencing signaling pathways.
Case Studies
- Synthesis and Evaluation : A study demonstrated the synthesis of various piperidine derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of activity against specific enzyme targets, indicating potential therapeutic applications .
- In Vivo Models : Another study explored the pharmacological effects of piperidine derivatives in animal models. Results showed that certain derivatives displayed significant CNS activity, suggesting that this compound could be further investigated for neuropharmacological applications .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
Piperidine-4-carboxylic acid | Lacks cyanomethyl group | Moderate enzyme inhibition |
1-Methylpiperidine-4-carboxylic acid | Contains methyl group | Lower binding affinity |
This compound | Contains both cyanomethyl and carboxylic acid groups | High binding affinity and specificity |
Properties
IUPAC Name |
1-(cyanomethyl)piperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;/h7H,1-2,4-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXVNWGMUPEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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